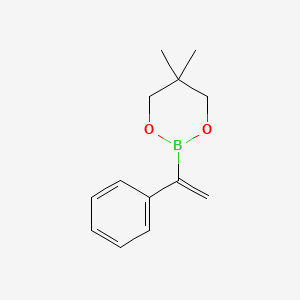

5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane

Descripción general

Descripción

5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane is an organic compound featuring a boron-containing heterocycle

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane typically involves the reaction of appropriate boronic acids or boronates with suitable organic substrates under controlled conditions. One common method involves the use of cycloaddition reactions, such as the Diels-Alder reaction, to form the dioxaborinane ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Análisis De Reacciones Químicas

Types of Reactions

5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

Reduction: Reduction reactions can convert the compound into different boron-containing species.

Substitution: The phenylvinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce a wide range of functional groups to the phenylvinyl moiety .

Aplicaciones Científicas De Investigación

The compound 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane (CAS No. 938080-25-2) is a boron-containing organic compound that has garnered attention in various scientific research applications. This article will explore its applications in different fields, including organic synthesis, material science, and medicinal chemistry.

Organic Synthesis

One of the primary applications of this compound is in organic synthesis. It serves as a versatile reagent for:

- Cross-Coupling Reactions : This compound can participate in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .

- Functionalization of Aromatic Compounds : The presence of the boron atom allows for selective functionalization of aromatic compounds, enabling the introduction of various functional groups .

Material Science

In material science, this compound is being studied for:

- Polymer Chemistry : Its ability to undergo polymerization reactions makes it a candidate for developing new polymeric materials with desirable properties such as thermal stability and mechanical strength .

- Nanomaterials : Research is ongoing into its use in synthesizing boron-containing nanomaterials that exhibit unique optical and electronic properties .

Medicinal Chemistry

The compound's unique structure also opens avenues in medicinal chemistry:

- Drug Development : Its derivatives are being investigated for potential pharmaceutical applications due to their ability to interact with biological targets effectively .

- Anticancer Activity : Preliminary studies suggest that compounds derived from this compound may exhibit anticancer properties by inhibiting specific cancer cell lines .

Case Study 1: Application in Drug Synthesis

A study demonstrated the successful use of this compound in synthesizing a novel class of anti-cancer agents. The compound was utilized as a key intermediate in a multi-step synthesis that led to compounds with significant cytotoxic activity against various cancer cell lines.

Case Study 2: Polymerization Studies

In another research project focused on material science, researchers explored the polymerization of this compound to produce high-performance polymers. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to traditional polymers.

Mecanismo De Acción

The mechanism of action of 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane involves its ability to interact with various molecular targets through its boron atom. This interaction can lead to the formation of stable complexes with biological molecules, influencing biochemical pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexane derivatives: Similar in structure but lack the boron atom, which imparts unique reactivity to 5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane.

Other boron-containing heterocycles: Compounds like boronic acids and boronates share some reactivity but differ in their structural and electronic properties.

Uniqueness

This compound is unique due to its combination of a boron atom within a heterocyclic ring and a phenylvinyl group. This structure provides a distinct set of chemical properties and reactivity patterns that are not found in other similar compounds .

Actividad Biológica

5,5-Dimethyl-2-(1-phenylvinyl)-1,3,2-dioxaborinane, also known by its CAS number 938080-25-2, is a boron-containing compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, including case studies and data tables, to present a comprehensive overview.

Molecular Formula: CHB O

Molecular Weight: 216.08 g/mol

CAS Number: 938080-25-2

Appearance: White to almost white powder or crystal

Melting Point: 63.0 to 67.0 °C

Solubility: Soluble in methanol

| Property | Value |

|---|---|

| Molecular Formula | CHB O |

| Molecular Weight | 216.08 g/mol |

| Melting Point | 63.0 - 67.0 °C |

| Solubility | Methanol |

Insecticidal Activity

Recent studies have explored the insecticidal properties of compounds related to the dioxaborinane structure. A notable study investigated the larvicidal activity against Aedes aegypti, a significant vector for arboviruses such as dengue and Zika virus. The findings indicated that compounds with similar structural features exhibited promising insecticidal activity.

- Case Study: Larvicidal Activity

- Compound Tested: 3,4-(methylenedioxy) cinnamic acid

- LC50 Value: 28.9 ± 5.6 μM

- LC90 Value: 162.7 ± 26.2 μM

- Control (Temephos): LC50 < 10.94 μM

This study highlights the importance of specific substituents on the aromatic ring and the presence of double bonds in enhancing biological activity against mosquito larvae .

Cytotoxicity Assessment

The cytotoxic effects of related compounds were assessed using human peripheral blood mononuclear cells (PBMCs). The results indicated that certain derivatives demonstrated no cytotoxicity at concentrations up to 5200 μM, suggesting a favorable safety profile for further development .

Mechanistic Insights

The mechanism of action for compounds in this class may involve interference with the nervous system of insects or other biological targets. Understanding these mechanisms is crucial for developing effective insecticides that minimize toxicity to non-target organisms.

Comparative Biological Activity

| Compound Name | LC50 (μM) | LC90 (μM) | Cytotoxicity (PBMCs) |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| 3,4-(methylenedioxy) cinnamic acid | 28.9 | 162.7 | None at 5200 μM |

| Temephos | <10.94 | TBD | TBD |

Note: TBD indicates that specific data for the compound is not yet available or was not reported.

Propiedades

IUPAC Name |

5,5-dimethyl-2-(1-phenylethenyl)-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BO2/c1-11(12-7-5-4-6-8-12)14-15-9-13(2,3)10-16-14/h4-8H,1,9-10H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJLVOQORSGCLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C(=C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674768 | |

| Record name | 5,5-Dimethyl-2-(1-phenylethenyl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938080-25-2 | |

| Record name | 5,5-Dimethyl-2-(1-phenylethenyl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.